4-Fluoroquinoline

概要

説明

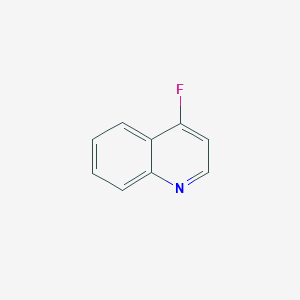

4-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications, particularly in medicinal chemistry, due to their antibacterial, antimalarial, and antiviral activities .

準備方法

Synthetic Routes and Reaction Conditions: 4-Fluoroquinoline can be synthesized through various methods, including cyclocondensation, cycloaddition reactions, and direct fluorination. One common method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach is the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to improve the efficiency of the synthesis process .

化学反応の分析

Synthetic Methods for 4-Fluoroquinoline

This compound is typically synthesized via fluorination of quinoline precursors or cyclization of fluorinated intermediates. Recent advances include:

Radical-Mediated Sulfonation

-

Reaction : this compound reacts with sulfinic acids (e.g., PhSO₂H) under radical initiators (e.g., TBHP) at 80°C under argon to form 3-sulfonyl-4-fluoroquinolin-4(1H)-one derivatives .

-

Scope : Electron-donating and withdrawing groups on the aromatic ring yield products in 65–92% efficiency. Steric hindrance limits aliphatic sulfinic acid reactivity .

Microwave-Assisted Cyclization

-

Protocol : Microwave irradiation accelerates cyclocondensation of fluorinated 2-aminobenzophenones with aldehydes, achieving this compound derivatives in 85–94% yield .

-

Advantages : Reduced reaction time (30–60 minutes) and improved regioselectivity compared to conventional heating .

Buchwald–Hartwig Coupling

-

Application : Palladium-catalyzed coupling introduces aryl/alkyl groups to the quinoline ring. For example, chalcone derivatives react with primary amines (e.g., aniline) under Pd(OAc)₂/PPh₃ catalysis to form 1,2-disubstituted 4-fluoroquinolones (55–78% yield) .

Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Aromatic Substitution

-

Conditions : K₂CO₃ in DMF at 100°C facilitates substitution with amines or thiols.

-

Example : Reaction with benzene sulfonamide derivatives yields tri-substituted 4-fluoroquinolones via Truce–Smiles rearrangement (Scheme 19 in , 89% yield).

Electrophilic Attack

-

Hydroxylation : Advanced oxidation processes (AOPs) induce hydroxylation at the C3 position, forming 3-hydroxy-4-fluoroquinoline. Bond dissociation energy (BDE) for the C3–H bond is 420–435 kJ/mol, making it susceptible to radical attack .

Degradation Pathways

This compound undergoes degradation under oxidative conditions, producing toxic intermediates:

Advanced Oxidation Processes (AOPs)

-

Defluorination : Hydroxyl radicals (- OH) cleave the C–F bond (BDE: 469–481 kJ/mol ), yielding quinoline-4-one and fluoride ions.

-

Piperazine Ring Cleavage : In derivatives with piperazine substituents, - OH radicals break C–N bonds (BDE: 315–345 kJ/mol), forming secondary amines .

Photodegradation

-

UV/peracetic acid systems degrade this compound derivatives via:

Fukui Function Analysis

-

Reactive Sites : The C3 and N1 positions exhibit high Fukui indices (f⁰ > 0.15), making them targets for radical and electrophilic attacks (Figure 6 in ).

-

Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing NAS reactivity .

3D-QSAR Modeling

-

CoMSIA models reveal that hydrophobic and hydrogen-bond acceptor fields dominate reactivity (85.7% contribution), guiding predictions for substitution patterns .

Table 1: Bond Dissociation Energies (BDEs) in this compound Derivatives

| Bond Type | BDE (kJ/mol) | Reactivity in AOPs |

|---|---|---|

| C–F (Defluorination) | 469–481 | High |

| C–N (Piperazine) | 315–345 | Moderate |

| C–H (C3 position) | 420–435 | High |

Table 2: Yields in Substitution Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Sulfonation | TBHP, 80°C, Ar | 65–92 |

| Buchwald–Hartwig | Pd(OAc)₂, PPh₃, dioxane | 55–78 |

| Microwave Cyclization | MW, 150°C, 30 min | 85–94 |

科学的研究の応用

Antimicrobial Activity

4-Fluoroquinoline and its derivatives are primarily recognized for their antimicrobial properties. They are effective against a range of pathogens, including:

- Bacterial Infections : this compound serves as a first-line treatment for various bacterial infections due to its ability to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV .

- Fungal Infections : Recent studies have shown that fluoroquinolone derivatives can also exhibit antifungal activity against species like Candida .

- Viral Infections : Some derivatives have shown promise in inhibiting viral replication, particularly in cases involving HIV and hepatitis .

Anticancer Properties

Research has indicated that this compound derivatives possess anticancer activities. They induce apoptosis in cancer cells and inhibit cell proliferation across various cancer types, including colon and prostate cancers. For instance, certain derivatives demonstrated IC50 values as low as 7.7 µM against specific cancer cell lines, indicating strong cytotoxic effects .

Clinical Efficacy

A study presented four cases where patients developed severe adverse effects from fluoroquinolone treatment, highlighting the need for careful prescription practices . Despite these concerns, the overall efficacy of this compound derivatives in treating resistant bacterial strains has been documented in clinical settings.

Resistance Mechanisms

Investigations into fluoroquinolone resistance mechanisms have revealed that mutations in target enzymes significantly affect treatment outcomes. Studies have focused on developing new derivatives that circumvent these resistance mechanisms by altering chemical structures to maintain efficacy against resistant strains .

Synthesis and Development

Recent advancements in synthetic methodologies have facilitated the production of various this compound derivatives with enhanced biological activities. Techniques such as metal-free protocols and tandem reactions have been employed to achieve high yields and purity .

Data Tables

作用機序

The mechanism of action of 4-fluoroquinoline involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the DNA, leading to bacterial cell death . This mechanism is highly effective in inhibiting bacterial growth and replication.

類似化合物との比較

4-Fluoroquinoline is compared with other fluorinated quinolines and isoquinolines:

生物活性

4-Fluoroquinoline is a heterocyclic compound that is part of the fluoroquinolone class of antibiotics. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula C₉H₆FN and features a fluorine atom attached to the quinoline ring at the 4-position. This structural modification enhances its biological activity compared to non-fluorinated analogs. The compound's properties make it a candidate for various therapeutic applications, primarily due to its ability to interact with critical biological targets.

The primary mechanism of action for fluoroquinolones, including this compound, involves the inhibition of bacterial type II topoisomerases—specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, fluoroquinolones effectively halt bacterial growth and replication, leading to bactericidal effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Klebsiella pneumoniae | 1.0 |

This data indicates that this compound is particularly potent against common pathogens responsible for infections in clinical settings.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, research has shown that certain analogs can induce apoptosis in cancer cells by inhibiting topoisomerases, which are also critical in cancer cell proliferation .

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of a novel derivative of this compound against various cancer cell lines using the National Cancer Institute's 60-cell line screening panel. The results demonstrated:

- Compound Efficacy: Compound X derived from this compound exhibited IC50 values ranging from 5 µM to 15 µM across different cancer cell lines.

- Mechanism: The compound was found to significantly inhibit topoisomerase I activity (IC50 = 4.77 ± 0.26 µM) more than topoisomerase II (IC50 = 15 ± 0.81 µM), suggesting a preferential action against topoisomerase I in tumor cells .

Adverse Effects and Toxicity

While fluoroquinolones are widely used for their efficacy, they are also associated with adverse effects such as tendinopathy and peripheral neuropathy. A case series reported severe multisymptom adverse effects in patients treated with fluoroquinolones, including muscle weakness and cognitive dysfunction, which persisted even after discontinuation of the drug .

Summary of Adverse Effects

| Adverse Effect | Symptoms |

|---|---|

| Tendinopathy | Pain and inflammation in tendons |

| Peripheral Neuropathy | Muscle weakness, sensory disturbances |

| Cognitive Dysfunction | Confusion, mood changes |

These findings underscore the importance of monitoring patients for potential long-term effects following treatment with fluoroquinolones.

特性

IUPAC Name |

4-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCUJTLKJPQFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192593 | |

| Record name | Quinoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-70-7 | |

| Record name | 4-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the position of the fluorine atom in fluoroquinolines regarding their genotoxicity?

A1: Research suggests that the position of the fluorine atom in fluoroquinolines plays a crucial role in their ability to interact with DNA and potentially cause damage. The study found that while 2- and 3-fluoroquinoline did not show significant mutagenic activity, 4-fluoroquinoline, along with 5-, 6-, 7-, and 8-fluoroquinoline, did not induce unscheduled DNA synthesis (UDS) in rat hepatocytes []. This indicates that positions 1-3 in the quinoline ring system, particularly the 4th position, are critical for the genotoxicity of these compounds.

Q2: What is the significance of studying the genotoxicity of compounds like this compound?

A3: Understanding the genotoxicity of chemicals like this compound is crucial for assessing their potential risks to human health and the environment []. Compounds exhibiting genotoxicity can potentially cause mutations in DNA, which may lead to various health problems, including cancer. Therefore, these studies provide valuable insights for developing safer drug candidates and for implementing appropriate safety measures in industrial and research settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。